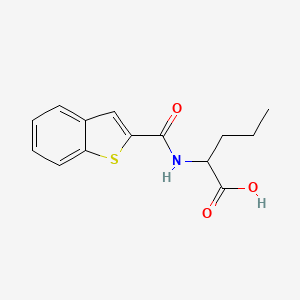![molecular formula C36H20N2O4 B1518113 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine CAS No. 1395881-55-6](/img/structure/B1518113.png)
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
Vue d'ensemble
Description
7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a chemical compound with the molecular formula C36H20N2O4 . It is used in the field of materials science, particularly in the development of organic light-emitting diode (OLED) materials .
Molecular Structure Analysis
The molecular structure of 7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a solid at 20 degrees Celsius . It has a molecular weight of 544.57 . It is light-sensitive and should be stored away from light . The compound has a melting point of 376 degrees Celsius . It has a maximum absorption wavelength of 387 nm in dichloromethane .Applications De Recherche Scientifique
Organic Light-Emitting Diodes
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine derivatives have been studied for their application in organic light-emitting diodes (OLEDs). Research by Okamoto et al. (2005) demonstrated that derivatives of 1,4-benzoxazino[2,3-b]phenoxazines show promise as hole injection materials in OLEDs. These compounds exhibit high thermal stability and moderate conductivity, making them suitable for use in electronic devices (Okamoto et al., 2005).
Synthesis and Chemical Properties
The cyclization of substituted quinone imines and diazabutadiene derivatives has been explored to produce 4aH-phenoxazine or 4H-1,4-benzoxazine derivatives. These chemical processes provide pathways to create various fused heterocycles with potential applications in different fields. The influence of substituents on the reactions of intermediate benzoxazines and phenoxazines has been studied in detail, providing valuable information on their chemical behavior (Abakumov et al., 2005).
Potential in Antitumor Therapy
Certain members of the phenoxazine and benzophenoxazine dye family, which includes compounds similar to 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine, have been identified as potential antitumor agents. These compounds selectively stain certain tumors and have shown efficacy in prolonging life and shrinking tumors in certain studies. Their selectivity and potential as carriers for other antitumor agents make them interesting subjects for further research in cancer therapy (Motohashi et al., 1991).
Electrocatalytic Applications
Phenoxazine compounds have been utilized in electrocatalytic applications, such as the electrochemical oxidation of reduced nicotinamide coenzymes. Modified electrodes with adsorbed phenoxazinium salts like Meldola Blue have demonstrated efficient electrocatalysis, offering potential applications in biochemical and electrochemical sensors (Gorton et al., 1984).
Fluorescent Properties in Oligonucleotides
The incorporation of phenoxazine analogues into oligonucleotides has been studied for their potential to improve triplex-forming abilities and fluorescence properties. These compounds, like 1,3,9-triaza-2-oxophenoxazine, could function as thymine analogues in certain DNA structures, offering applications in oligonucleotide nanotechnologies and imaging tools (Fujii et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
11-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c1-5-13-27-23(9-1)37-24-10-2-6-14-28(24)40-32-18-21(17-31(39-27)35(32)37)22-19-33-36-34(20-22)42-30-16-8-4-12-26(30)38(36)25-11-3-7-15-29(25)41-33/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJYRYGPVWGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=CC=CC=C4OC5=C3C(=CC(=C5)C6=CC7=C8C(=C6)OC9=CC=CC=C9N8C1=CC=CC=C1O7)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(4-Fluorophenyl)sulfanyl]phenyl}methanamine](/img/structure/B1518032.png)
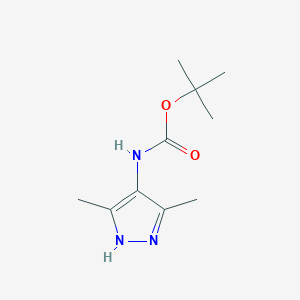
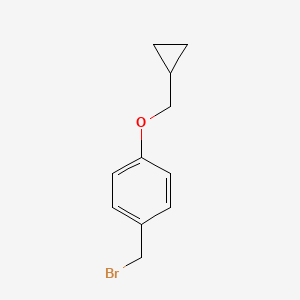
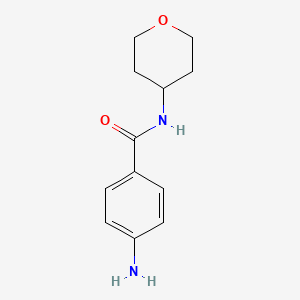
![N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine](/img/structure/B1518038.png)
![3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1518039.png)
![Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine](/img/structure/B1518040.png)


![2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1518045.png)
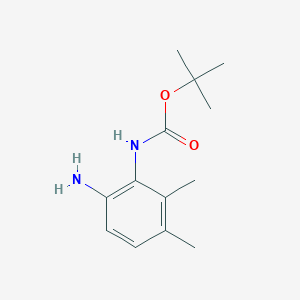
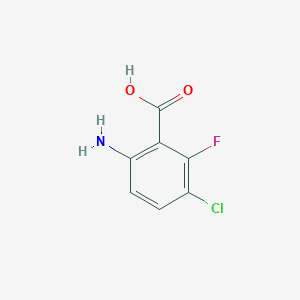
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
